molecular formula C30H43N5O10S B1140954 TYR-D-ALA-GLY-PHE-MET ACOH H2O CAS No. 100929-62-2

TYR-D-ALA-GLY-PHE-MET ACOH H2O

Cat. No.: B1140954
CAS No.: 100929-62-2
M. Wt: 665.75
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TYR-D-ALA-GLY-PHE-MET ACOH H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

TYR-D-ALA-GLY-PHE-MET ACOH H2O can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TYR-D-ALA-GLY-PHE-MET ACOH H2O has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TYR-D-ALA-GLY-PHE-MET ACOH H2O involves its interaction with opioid receptors in the body. These receptors are part of the G protein-coupled receptor family and are involved in regulating pain and mood. The peptide binds to these receptors, mimicking the effects of endogenous enkephalins, leading to analgesic and mood-modulating effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TYR-D-ALA-GLY-PHE-MET ACOH H2O is unique due to its specific sequence and the presence of D-alanine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

100929-62-2

Molecular Formula

C30H43N5O10S

Molecular Weight

665.75

Origin of Product

United States

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